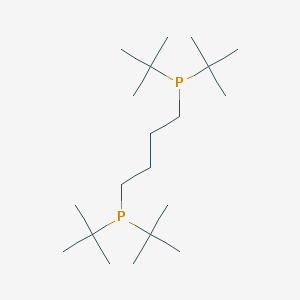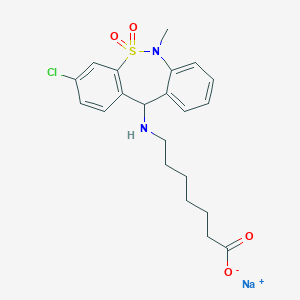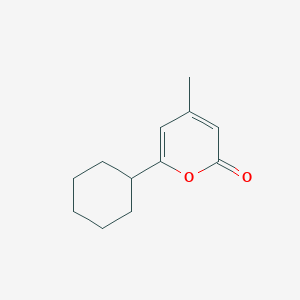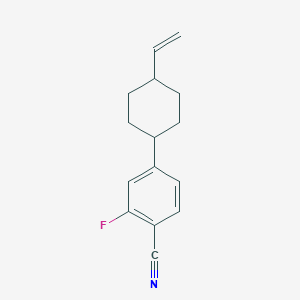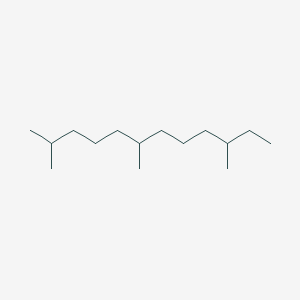
法尼烷
概述
描述
2,6,10-Trimethyldodecane is a 15-carbon molecule, also known as 2,6,10-trimethyldodecane. It is a type of isoparaffinic hydrocarbon and is derived from the hydrogenation of farnesene, a sesquiterpene. 2,6,10-Trimethyldodecane is primarily used as a biofuel, particularly in aviation, due to its high energy density and favorable combustion properties .
科学研究应用
2,6,10-Trimethyldodecane has a wide range of scientific research applications, including:
作用机制
Target of Action
Farnesane, a biofuel produced from sugar using a biotechnological process , is primarily targeted by engineered microbes that consume a sugarcane syrup feedstock . The yeast is genetically modified in such a way that sugar is transformed into hydrocarbons (primary farnesene), instead of ethanol .
Mode of Action
Farnesane is formed by a complete hydrogenation of the β-farnesene C=C double bonds . The mode of action of farnesane involves its interaction with its targets, leading to the production of a variety of commercial molecules, including renewable diesel and jet fuels .
Biochemical Pathways
The biochemical pathways involved in the production of farnesane are primarily the mevalonate pathway (MVA) and the methylerythritol-4-phosphate (MEP) pathway . These pathways lead to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the precursors for terpene production .
Result of Action
The result of farnesane’s action is the production of a variety of commercial molecules, including renewable diesel and jet fuels . It’s also worth noting that farnesane has been shown to have neuroprotective effects against hydrogen peroxide-induced neurotoxicity .
Action Environment
The action of farnesane can be influenced by various environmental factors. For instance, the production of farnesane can be affected by the quality of the sugarcane syrup feedstock and the conditions under which the engineered microbes are cultivated . Additionally, factors such as temperature, pH, and nutrient availability can also influence the efficacy and stability of farnesane.
安全和危害
未来方向
Farnesane has wide applications in energy, industry, and agriculture . Producing high-value-added compounds from low-cost renewable feedstocks in engineered microbial cell factories is an environmentally friendly and economical process for β-farnesane biosynthesis . This shows great potential for the sustainable production of β-farnesane from lignocellulosic biomass via engineered Yarrowia lipolytica .
生化分析
Biochemical Properties
Farnesane plays a crucial role in biochemical reactions, particularly in the isoprenoid biosynthetic pathway. It interacts with several enzymes, including farnesyl diphosphate synthase, which catalyzes the formation of farnesyl diphosphate from isopentenyl pyrophosphate and dimethylallyl pyrophosphate . Farnesane also interacts with cytochrome P450 enzymes, which are involved in its hydroxylation and subsequent conversion to other bioactive molecules . These interactions highlight the importance of farnesane in various biochemical processes.
Cellular Effects
Farnesane influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in lipid metabolism and energy production . Farnesane can modulate gene expression by interacting with nuclear receptors, leading to changes in the expression of genes involved in metabolic pathways . Additionally, farnesane impacts cellular metabolism by serving as a substrate for the synthesis of other bioactive molecules, thereby influencing overall cellular function.
Molecular Mechanism
The molecular mechanism of farnesane involves its interaction with specific biomolecules and enzymes. Farnesane binds to farnesyl diphosphate synthase, facilitating the formation of farnesyl diphosphate, a key intermediate in the isoprenoid biosynthetic pathway . Farnesane also acts as an activator or inhibitor of various enzymes, including cytochrome P450 enzymes, which are involved in its metabolism . These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of farnesane change over time due to its stability and degradation. Farnesane is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and oxygen . Long-term studies have shown that farnesane can have sustained effects on cellular function, particularly in terms of energy production and lipid metabolism . These temporal effects are important for understanding the long-term impact of farnesane in various applications.
Dosage Effects in Animal Models
The effects of farnesane vary with different dosages in animal models. At low doses, farnesane has been shown to enhance energy production and improve metabolic function . At high doses, farnesane can exhibit toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of optimizing farnesane dosage for different applications to minimize adverse effects.
Metabolic Pathways
Farnesane is involved in several metabolic pathways, including the isoprenoid biosynthetic pathway. It interacts with enzymes such as farnesyl diphosphate synthase and cytochrome P450 enzymes, which are involved in its synthesis and metabolism . Farnesane also affects metabolic flux by serving as a precursor for the synthesis of other bioactive molecules, thereby influencing overall metabolite levels . These interactions underscore the importance of farnesane in metabolic processes.
Transport and Distribution
Farnesane is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with lipid transport proteins, which facilitate its movement across cellular membranes . Farnesane can also accumulate in lipid droplets within cells, where it serves as a reservoir for energy production and lipid metabolism . These transport and distribution mechanisms are crucial for understanding the cellular localization and function of farnesane.
Subcellular Localization
Farnesane is localized in various subcellular compartments, including the endoplasmic reticulum and lipid droplets . It is directed to these compartments through specific targeting signals and post-translational modifications . The subcellular localization of farnesane is important for its activity and function, as it allows for its interaction with specific enzymes and biomolecules involved in metabolic processes.
准备方法
2,6,10-Trimethyldodecane is produced through the fermentation of biomass-derived sugars, such as sugar cane, amidaceous, and cellulosic crops. The process involves the following steps :
Fermentation: Sugars are fermented by genetically engineered yeast to produce farnesene.
Hydrogenation: Farnesene is then hydrogenated to form farnesane. This step involves the addition of hydrogen atoms to the farnesene molecule, saturating its double bonds.
Industrial production of farnesane is carried out by companies like Amyris Biotechnologies, which use genetically engineered yeast cultivated on sugar cane syrup to produce farnesene, which is subsequently converted to farnesane .
化学反应分析
2,6,10-Trimethyldodecane undergoes various chemical reactions, including:
Oxidation: 2,6,10-Trimethyldodecane can be oxidized to form various oxidation products. This reaction typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide.
Combustion: 2,6,10-Trimethyldodecane is primarily used as a biofuel, and its combustion properties have been extensively studied.
相似化合物的比较
2,6,10-Trimethyldodecane is similar to other paraffinic biofuels, such as hydrotreated vegetable oil (HVO) and biomass-to-liquid (BTL) diesel. farnesane has some unique properties that set it apart :
Hydrotreated Vegetable Oil (HVO): HVO is chemically similar to synthetic fuels produced through the Fischer-Tropsch process.
Biomass-to-Liquid (BTL) Diesel: BTL diesel is produced through the Fischer-Tropsch synthesis using lignocellulosic biomass as the feedstock.
2,6,10-Trimethyldodecane’s unique properties, such as its high energy density and favorable combustion characteristics, make it a promising biofuel for aviation and other applications.
属性
IUPAC Name |
2,6,10-trimethyldodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h13-15H,6-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHFHLSMISYUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058634 | |
| Record name | 2,6,10-Trimethyldodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an odor of paraffins; [Amyris MSDS] | |
| Record name | Dodecane, 2,6,10-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,10-Trimethyldodecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13987 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.67 [mmHg] | |
| Record name | 2,6,10-Trimethyldodecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13987 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3891-98-3 | |
| Record name | Farnesane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3891-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Farnesane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecane, 2,6,10-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,10-Trimethyldodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,10-Trimethyldodecane (Farnesane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.151.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FARNESANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X81V0IT6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is farnesane and how is it produced?
A: Farnesane (2,6,10-trimethyldodecane) is a branched alkane and isoprenoid, structurally similar to diesel fuel components. It can be produced via various routes, including chemical synthesis and fermentation of renewable feedstocks like sugarcane [].
Q2: Can farnesane be produced from non-edible sources?
A: Yes, research has explored the use of sugarcane residue, specifically bagasse, as a feedstock for farnesane production []. This approach promotes sustainability by utilizing waste products.
Q3: Are there any companies involved in the commercial production of farnesane?
A: Yes, Amyris, Inc. has been developing an Integrated Biorefinery (IBR) for the pilot-scale production of farnesane from sugarcane and other high-impact feedstocks [].
Q4: How does farnesane compare to conventional jet fuel in terms of performance and emissions?
A: Research suggests that farnesane exhibits promising combustion characteristics in gas turbine combustors, demonstrating stability and lower emissions of nitrogen oxides (NO) and carbon monoxide (CO) compared to conventional jet fuel [, ].
Q5: Can farnesane be used as a drop-in fuel in existing aviation infrastructure?
A: Studies are underway to evaluate the drop-in compatibility of farnesane and other bio-derived jet fuels. Initial findings indicate that farnesane blends could be used without significant modifications to engine design [].
Q6: How does the addition of farnesane affect the properties of diesel fuel blends?
A: Studies have shown that blending farnesane with fossil diesel can reduce particulate matter emissions, though some increases in particle number concentration have been observed in specific engine operating modes [].
Q7: Can farnesane be blended with other biofuels?
A: Yes, research has explored ternary blends of farnesane with other biofuels like hydroprocessed esters and fatty acids (HEFA) and petroleum-derived jet fuel [].
Q8: What is the impact of farnesane on engine performance compared to other fuels?
A: Farnesane demonstrates similar engine performance to conventional diesel and other alternative fuels like biodiesel and Gas-to-Liquid (GTL) fuel [].
Q9: What is the molecular formula and weight of farnesane?
A9: The molecular formula of farnesane is C15H32, and its molecular weight is 212.41 g/mol.
Q10: How is the structure of farnesane determined?
A: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are commonly employed to elucidate the structure of farnesane [, ]. Carbon-13 NMR spectroscopy, in particular, helps characterize the chiral centers in farnesane [].
Q11: How can the presence and quantity of farnesane be determined in fuel blends?
A: Near-infrared (NIR) spectroscopy, combined with chemometric methods like Partial Least Squares (PLS) regression, has proven effective in quantifying farnesane content in biofuel blends [, ].
Q12: How does the life cycle assessment (LCA) of farnesane compare to fossil jet fuel in terms of greenhouse gas (GHG) emissions?
A: LCA studies indicate that farnesane production from bagasse could potentially reduce GHG emissions by approximately 47% compared to fossil jet fuel [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
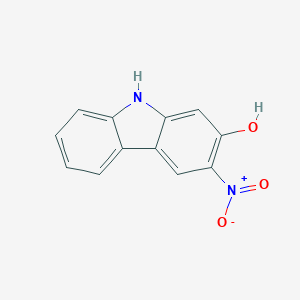

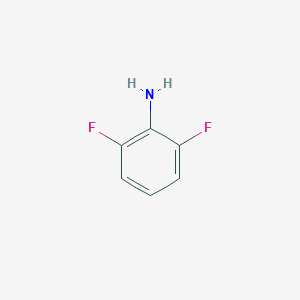
![1-Ethyl-2-([7-([1-ethylnaphtho[1,2-D][1,3]thiazol-2(1H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)naphtho[1,2-D][1,3]thiazol-1-ium iodide](/img/structure/B139002.png)




![2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B139011.png)
